molecular formula C8H7F4N B1406158 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline CAS No. 1511180-15-6

4-Fluoro-3-methyl-2-(trifluoromethyl)aniline

Cat. No.: B1406158
CAS No.: 1511180-15-6
M. Wt: 193.14 g/mol
InChI Key: NZGWXSMGRPJDDP-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to an aniline core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms significantly influences its reactivity and stability, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the introduction of the trifluoromethyl group through a reaction with trifluoromethylating agents such as Ruppert’s reagent (CF₃SiMe₃) in the presence of a catalyst. The fluorine atoms can be introduced via electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or nitroso compounds, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-Fluoro-3-methyl-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)aniline
  • 4-Fluoro-3-(trifluoromethyl)aniline
  • 2-Methyl-3-(trifluoromethyl)aniline

Uniqueness

4-Fluoro-3-methyl-2-(trifluoromethyl)aniline is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. This unique structure makes it particularly valuable in applications requiring high stability and specific reactivity patterns.

Properties

IUPAC Name

4-fluoro-3-methyl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-4-5(9)2-3-6(13)7(4)8(10,11)12/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWXSMGRPJDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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